

# GPR10 Agonist 1 (Compound 18-S4): A Technical Guide

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## Compound of Interest

Compound Name: GPR10 agonist 1

Cat. No.: B15570388

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## Introduction

GPR10, a G-protein coupled receptor, has emerged as a promising therapeutic target for metabolic diseases, particularly obesity. Its endogenous ligand, prolactin-releasing peptide (PrRP), has demonstrated anorexigenic effects. However, the therapeutic potential of native PrRP is limited by its short in vivo half-life. **GPR10 agonist 1**, also known as compound 18-S4, is a synthetic, long-acting, and selective GPR10 agonist designed to overcome this limitation. This technical guide provides a comprehensive overview of the structure, in vitro and in vivo pharmacology, and the underlying signaling pathways of compound 18-S4.

## Structure of GPR10 Agonist 1 (Compound 18-S4)

Compound 18-S4 is a novel prolactin-releasing peptide analogue developed through a multiple ethylene glycol-fatty acid (MEG-FA) stapling platform.<sup>[1]</sup> This modification enhances the peptide's serum stability and in vivo half-life.<sup>[1][2]</sup> The core of the molecule is based on the PrRP sequence, which is then "stapled" with a linker.

The specific staple used in compound 18-S4, referred to as S4, consists of four ethylene glycol units. This polyethylene glycol (PEG) chain is attached to octadecanedioic acid through a lysine linker, which also incorporates an internal carboxylate moiety. This specialized design facilitates improved pharmacokinetic properties.

## Quantitative Pharmacological Data

The pharmacological profile of **GPR10 agonist 1** (compound 18-S4) has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter	Value	Conditions	Reference
EC50	7.8 nM	In the absence of Fetal Bovine Serum (FBS)	[3][4]
EC50	80 nM	In the presence of 10% Fetal Bovine Serum (FBS)	[3][4]
In Vivo Half-life (t1/2)	7.8 hours	Mouse model	[2]

Table 1: In Vitro and In Vivo Potency and Half-life of **GPR10 Agonist 1** (Compound 18-S4)

Parameter	Dosage	Administration	Animal Model	Outcome	Reference
Body Weight Reduction	0.5 mg/kg and 5 mg/kg	Subcutaneous (s.c.), daily for 12 days	Diet-induced obesity (DIO) mouse model	Significant decrease in body weight. The 5 mg/kg dose showed similar efficacy to the 0.5 mg/kg dose.	[3]

Table 2: In Vivo Efficacy of **GPR10 Agonist 1** (Compound 18-S4) in a Diet-Induced Obesity Model

## Experimental Protocols

## In Vitro Calcium Mobilization Assay

This assay is a functional assessment of GPR10 activation, which is known to couple to the Gq signaling pathway, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) of **GPR10 agonist 1** (compound 18-S4) in activating the GPR10 receptor.

Methodology:

- **Cell Culture:** Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR10 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with necessary growth factors and antibiotics.
- **Cell Plating:** Cells are seeded into 96-well or 384-well microplates and allowed to adhere and grow to a suitable confluency.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This incubation is typically performed in the dark.
- **Compound Preparation:** A serial dilution of **GPR10 agonist 1** (compound 18-S4) is prepared in the assay buffer.
- **Signal Measurement:** The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of the compound.
- **Compound Addition and Signal Reading:** The various concentrations of **GPR10 agonist 1** are added to the wells, and the fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.
- **Data Analysis:** The change in fluorescence is plotted against the compound concentration, and the EC50 value is calculated using a suitable pharmacological software.

## In Vivo Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to assess the therapeutic efficacy of **GPR10 agonist 1** (compound 18-S4) in a physiologically relevant context of obesity.

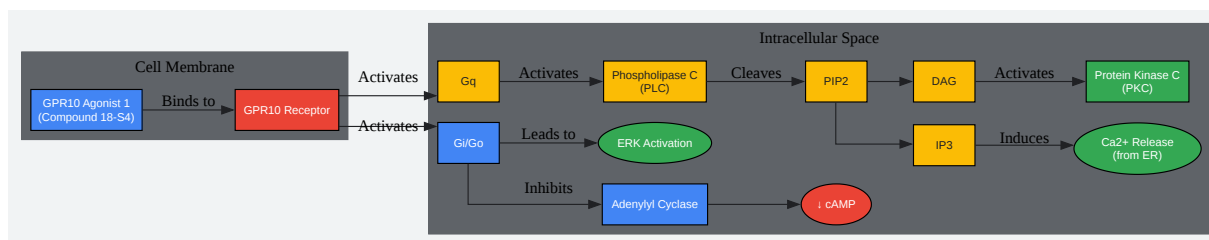
Objective: To evaluate the effect of **GPR10 agonist 1** on body weight in a diet-induced obesity mouse model.

Methodology:

- **Animal Model:** Male C57BL/6J mice are typically used. Obesity is induced by feeding the mice a high-fat diet for an extended period.
- **Acclimatization and Grouping:** After the induction of obesity, the mice are acclimatized to handling and then randomly assigned to different treatment groups (e.g., vehicle control, 0.5 mg/kg **GPR10 agonist 1**, 5 mg/kg **GPR10 agonist 1**).
- **Compound Administration:** **GPR10 agonist 1** (compound 18-S4) is administered subcutaneously once daily for a specified duration (e.g., 12 days).
- **Monitoring:** Body weight and food intake are monitored regularly throughout the study. Other metabolic parameters such as blood glucose, insulin, and lipid levels can also be assessed at the end of the study.
- **Data Analysis:** The changes in body weight and other parameters are compared between the treatment groups and the vehicle control group using appropriate statistical methods.

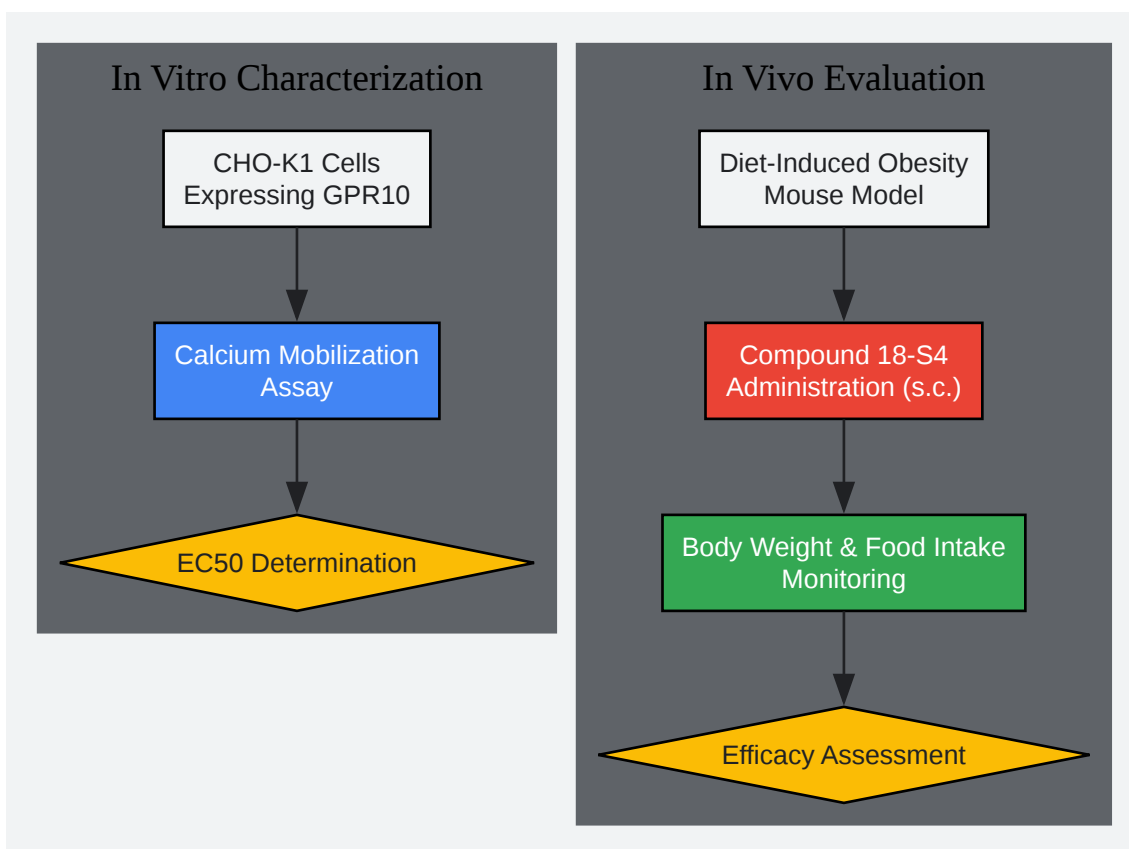
## Signaling Pathways and Visualizations

GPR10 is known to couple to multiple G-protein subtypes, primarily Gq and Gi/Go. Activation of these pathways initiates a cascade of intracellular events.



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## GPR10 Signaling Pathway



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